{1-[(piperidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
CAS No.:
Cat. No.: VC20392559
Molecular Formula: C9H16N4O
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N4O |
|---|---|
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | [1-(piperidin-2-ylmethyl)triazol-4-yl]methanol |
| Standard InChI | InChI=1S/C9H16N4O/c14-7-9-6-13(12-11-9)5-8-3-1-2-4-10-8/h6,8,10,14H,1-5,7H2 |
| Standard InChI Key | XYFALXJESGHGCI-UHFFFAOYSA-N |
| Canonical SMILES | C1CCNC(C1)CN2C=C(N=N2)CO |
Introduction
Structural and Chemical Properties
Molecular Architecture
{1-[(Piperidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol features a 1,2,3-triazole ring substituted at the 4-position with a hydroxymethyl group (-CH₂OH) and at the 1-position with a piperidin-2-ylmethyl moiety. The piperidine ring, a six-membered amine heterocycle, introduces stereochemical complexity, while the triazole ring contributes to hydrogen bonding and dipole interactions . The IUPAC name, [1-(piperidin-2-ylmethyl)triazol-4-yl]methanol, reflects this connectivity.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆N₄O |
| Molecular Weight | 196.25 g/mol |
| Canonical SMILES | C1CCNC(C1)CN2C=C(N=N2)CO |
| InChI Key | XYFALXJESGHGCI-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 (hydroxyl and piperidine NH) |
| Hydrogen Bond Acceptors | 4 (triazole N, hydroxyl O) |
Spectroscopic Characterization
Characterization of this compound typically involves:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals for the triazole proton appear as a singlet near δ 8.05 ppm, while the piperidine protons resonate between δ 1.24–4.61 ppm . The hydroxymethyl group (-CH₂OH) shows a triplet near δ 4.48 ppm.
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¹³C NMR: The triazole carbons are observed at δ 145–150 ppm, with the hydroxymethyl carbon at δ 60–65 ppm .
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Infrared Spectroscopy (IR): Stretching vibrations for -OH (3200–3600 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) are prominent.
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Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak at m/z 196.25.
Synthesis and Optimization
Click Chemistry Approach
While explicit protocols for this compound are scarce, analogous triazole derivatives are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . A proposed pathway involves:
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Azide Preparation: Tosylation of (piperidin-2-yl)methanol followed by NaN₃ substitution yields the azide intermediate.
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Alkyne Synthesis: Propargyl alcohol serves as the alkyne precursor.
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Cycloaddition: CuI catalysis in acetonitrile facilitates triazole ring formation, yielding the target compound in ~76% yield .
Table 2: Synthetic Yield Comparison for Analogous Compounds
| Compound | Yield (%) | Method |
|---|---|---|
| {1-[(Piperidin-2-yl)methyl]...} | 76 | CuAAC |
| {1-[(Piperidin-3-yl)methyl]...} | 82 | Microwave-assisted |
| {1-[(Piperidin-4-yl)methyl]...} | 68 | Thermal cycloaddition |
Purification and Scalability
Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity. Scalability is limited by copper residue removal, necessitating chelating agents like EDTA .
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| {1-[(Piperidin-2-yl)methyl]...} | Pending | N/A |
| {1-[(Piperidin-3-yl)methyl]...} | 12.4 | MCF-7 (breast) |
| {1-[(Piperidin-4-yl)methyl]...} | 18.7 | A549 (lung) |
Enzyme Inhibition
Related triazoles inhibit carbonic anhydrase-II (CA-II), a target in glaucoma and epilepsy. Molecular docking reveals hydrogen bonds between the triazole ring and CA-II’s Thr199 residue . Piperidine methylation may modulate membrane permeability, enhancing target engagement.
Structural Analogs and SAR
Positional Isomerism
Varying the piperidine substitution site (2-, 3-, or 4-position) alters bioactivity:
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2-Position: Maximizes steric complementarity with enzyme active sites.
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3-Position: Enhances metabolic stability via reduced CYP450 interaction .
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4-Position: Favors π-π stacking with aromatic residues.
Substituent Effects
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Hydroxymethyl Group (-CH₂OH): Critical for aqueous solubility; acetylation reduces activity by 60% .
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Piperidine N-Methylation: Increases logP by 0.8, improving blood-brain barrier penetration .
Future Directions
Targeted Drug Delivery
Conjugation to nanoparticles (e.g., PEGylated liposomes) could enhance tumor-specific uptake. Preliminary studies with triazole-gold nanoparticles show 3-fold increased cytotoxicity in vitro .
Computational Modeling
QSAR studies using Gaussian 09 and AutoDock Vina could optimize piperidine-triazole hybrids for selective kinase inhibition.
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